molecular formula C13H17BN2O4 B13666596 (1-(tert-Butoxycarbonyl)-3-methyl-1H-indazol-7-yl)boronic acid

(1-(tert-Butoxycarbonyl)-3-methyl-1H-indazol-7-yl)boronic acid

Cat. No.: B13666596
M. Wt: 276.10 g/mol
InChI Key: SUZYMPMWXIBFBK-UHFFFAOYSA-N
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Description

(1-(tert-Butoxycarbonyl)-3-methyl-1H-indazol-7-yl)boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to an indazole ring, which is further substituted with a tert-butoxycarbonyl (Boc) group and a methyl group. The unique structure of this compound makes it a valuable building block in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Butoxycarbonyl)-3-methyl-1H-indazol-7-yl)boronic acid typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

    Introduction of the Boronic Acid Group: The boronic acid group is introduced via borylation reactions, often using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.

    Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) under basic conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Acids: Used in protodeboronation reactions.

Major Products:

    Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.

    Deboronated Products: Formed in protodeboronation reactions.

Chemistry:

Biology and Medicine:

    Drug Development:

Industry:

Mechanism of Action

The mechanism of action of (1-(tert-Butoxycarbonyl)-3-methyl-1H-indazol-7-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product .

Comparison with Similar Compounds

Uniqueness:

    Structural Features: The presence of both a tert-butoxycarbonyl group and a boronic acid group on the indazole ring makes it unique compared to other boronic acid derivatives.

    Reactivity: Exhibits unique reactivity in cross-coupling reactions due to the electronic effects of the substituents.

Properties

Molecular Formula

C13H17BN2O4

Molecular Weight

276.10 g/mol

IUPAC Name

[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-7-yl]boronic acid

InChI

InChI=1S/C13H17BN2O4/c1-8-9-6-5-7-10(14(18)19)11(9)16(15-8)12(17)20-13(2,3)4/h5-7,18-19H,1-4H3

InChI Key

SUZYMPMWXIBFBK-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)C(=NN2C(=O)OC(C)(C)C)C)(O)O

Origin of Product

United States

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